molecular formula C21H18ClN5O3S B2752605 N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946200-78-8

N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2752605
CAS No.: 946200-78-8
M. Wt: 455.92
InChI Key: XPVVENGBGKWGNE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 3-chloro-4-methylphenyl group attached via an acetamide linkage and a 2-methoxyphenyl substituent at the pyrazole ring. Synthesis typically involves alkylation of pyrazolo[3,4-d]pyrimidin-4-one intermediates with chloroacetamide derivatives under basic conditions, as seen in analogous protocols .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3S/c1-12-7-8-13(9-15(12)22)24-18(28)11-31-21-25-19-14(20(29)26-21)10-23-27(19)16-5-3-4-6-17(16)30-2/h3-10H,11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVVENGBGKWGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4OC)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the following chemical characteristics:

Property Details
Molecular Formula C21H15ClN3O2S
Molecular Weight 476.4 g/mol
IUPAC Name N-(3-chloro-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
InChI Key PMUCNWUUVADPHF-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions focusing on constructing the thienopyrimidine core and subsequently introducing the chlorophenyl and methylphenyl groups. Key reaction conditions include:

  • Temperature: Controlled heating to facilitate reactions.
  • Solvents: Organic solvents like DMF or DMSO are commonly used.
  • Catalysts: Various catalysts may be employed to enhance reaction efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure, particularly in inhibiting various cancer cell lines:

  • In Vitro Studies:
    • The compound showed significant antiproliferative activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in these cell lines .
  • In Vivo Studies:
    • Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cancer cells. These may include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It could modulate receptors that play a role in tumor growth and survival.

Similar Compounds

Comparative analyses with structurally similar compounds have been conducted to evaluate the unique biological activity profile of this compound. For instance:

Compound Activity IC50 (μM)
N-(3-chloro-4-methylphenyl) derivativeAntitumor activity15.0
Other pyrazole derivativesVariable anticancer effects20.0 - 50.0

The thienopyrimidine core provides distinct advantages in terms of biological efficacy compared to other analogs lacking this structural feature .

Case Studies

  • Study on Antitumor Activity:
    A recent publication reported that derivatives similar to this compound demonstrated significant activity against various cancers including lung and pancreatic cancers, indicating broad-spectrum anticancer potential .
  • Anti-inflammatory Effects:
    Additional research indicated that this compound also possesses anti-inflammatory properties through inhibition of COX enzymes, which are crucial in inflammatory processes. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide exhibit significant anticancer activity. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial properties. In vitro studies suggest that it may be effective against a range of bacterial strains, indicating its utility in developing new antimicrobial agents.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory potential of the compound. In silico docking studies suggest that it may serve as a 5-lipoxygenase inhibitor, which could be beneficial in treating inflammatory diseases.

Synthesis Pathways

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step typically involves multi-step reactions using commercially available reagents.
  • Functionalization : The introduction of thio and acetamide groups through nucleophilic substitutions and acylation reactions.
  • Purification : Final purification steps often involve crystallization or chromatography to obtain the desired purity level.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrazolo[3,4-d]pyrimidine derivatives. The results demonstrated that these compounds significantly inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial properties of related compounds. The study found that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting their potential for development into new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 3-Chloro-4-methylphenyl, 2-methoxyphenyl ~476 (estimated) Thioether bridge enhances stability; chloro group may improve lipophilicity .
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) Thieno[3,2-d]pyrimidine 2-Chloro-4-methylphenyl, phenyl 409.89 Thieno core increases π-conjugation; lower molecular weight suggests higher solubility .
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Trifluoromethylphenyl, 4-chlorophenyl 536 Trifluoromethyl group enhances metabolic stability; higher molecular weight may reduce bioavailability .

Substituent Effects

  • Chloro vs. Trifluoromethyl Groups : The 3-chloro-4-methylphenyl group in the target compound provides moderate lipophilicity, while trifluoromethyl substituents (e.g., in ) confer stronger electron-withdrawing effects and resistance to oxidative metabolism.
  • Methoxy vs.

Pharmacological Implications

  • Target Compound : The pyrazolo[3,4-d]pyrimidine scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways) due to structural mimicry of ATP .
  • Thieno[3,2-d]pyrimidine Analogs: Exhibit broader antimicrobial activity, likely due to enhanced membrane penetration from the thiophene ring .
  • Pyrazolo[3,4-b]pyridine Derivatives : Demonstrated anticancer activity in vitro, with IC₅₀ values <10 μM in breast cancer models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloro-4-methylphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide?

  • Methodology : The synthesis typically involves three key steps:

Core Formation : Cyclization of substituted pyrazolo[3,4-d]pyrimidin-4-one using 2-methoxyphenylhydrazine and malononitrile derivatives under reflux conditions in ethanol .

Thioether Linkage : Reaction of the pyrazolo-pyrimidinone core with thioacetamide or mercaptoacetic acid in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C to introduce the thioacetamide moiety .

Acylation : Coupling with 3-chloro-4-methylaniline using EDCI/HOBt as coupling agents in dichloromethane .

  • Critical Parameters : Temperature control (±2°C) and solvent purity are essential to avoid side reactions like over-oxidation of the thioether group .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolo-pyrimidine core and detects tautomeric forms (e.g., amine/imine ratios, as seen in ) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 483.08 [M+H]⁺) and detects impurities from incomplete acylation .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the common chemical reactions involving the thioacetamide moiety?

  • Reactivity : The thioether sulfur is prone to oxidation (forming sulfoxides/sulfones) under strong oxidizing agents (e.g., H₂O₂), while the acetamide group participates in hydrolysis under acidic/basic conditions .
  • Application : These reactions are leveraged to modify solubility or bioactivity. For example, sulfone derivatives may enhance metabolic stability .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Case Study : reports a 50:50 ratio of amine/imine tautomers in a related compound, causing split NMR signals.
  • Resolution Strategies :

  • Variable Temperature NMR : Cooling to –20°C slows tautomerism, simplifying splitting patterns .
  • X-ray Crystallography : Definitive confirmation using SHELXL for H-bonding networks and tautomeric states (e.g., pyrazolo-pyrimidine keto-enol forms) .

Q. What experimental design optimizes yield in multi-step syntheses?

  • DOE Approach :

  • Factors : Solvent polarity (DMF vs. THF), catalyst loading (EDCI 1.2–1.5 eq.), and reaction time (12–24 hrs).
  • Outcome : DMF increases acylation efficiency (yield: 72% vs. 58% in THF) due to better solubility of intermediates .
    • Data Table :
StepSolventCatalyst (eq.)Yield (%)
AcylationDMF1.272
AcylationTHF1.258

Q. How can computational methods predict biological targets for this compound?

  • Methodology :

Molecular Docking : Use AutoDock Vina to screen kinase targets (e.g., DAPK1/ZIPK) based on pyrazolo-pyrimidine scaffolds .

MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) with GROMACS .

  • Validation : Compare with in vitro kinase inhibition assays (IC₅₀ <1 µM for selective targets) .

Methodological Challenges and Solutions

Q. How to address low solubility in pharmacokinetic studies?

  • Approach :

  • Prodrug Design : Introduce phosphate groups at the pyrimidine N1 position to enhance aqueous solubility .
  • Co-solvents : Use 10% DMSO/PBS mixtures for in vitro assays, ensuring <0.1% precipitation .

Q. What strategies mitigate byproduct formation during thioether synthesis?

  • Preventive Measures :

  • Stoichiometric Control : Limit thioacetamide to 1.1 eq. to avoid disulfide byproducts .
  • Inert Atmosphere : N₂ gas prevents sulfur oxidation during reflux .

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